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Compound of Interest

Compound Name: 2-Iodo-5-(Trifluoromethyl)phenol

Cat. No.: B172605 Get Quote

An In-depth Technical Guide to 2-Iodo-5-
(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2-Iodo-5-(trifluoromethyl)phenol (CAS No. 102771-00-6). This

fluorinated organic compound is a valuable building block in medicinal chemistry and materials

science, primarily due to the unique electronic properties conferred by the trifluoromethyl group.

This document details its physicochemical characteristics, spectroscopic profile, plausible

synthetic and analytical methodologies, and its role in modern drug design. The information is

curated for researchers, scientists, and professionals in drug development, offering a

foundational resource for its application in advanced synthesis and research.

Physical and Chemical Properties
2-Iodo-5-(trifluoromethyl)phenol is a halogenated and fluorinated phenol derivative. The

presence of an iodine atom provides a site for cross-coupling reactions, while the electron-

withdrawing trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl

group and the overall electronic nature of the aromatic ring.

Table 1: Physicochemical Properties of 2-Iodo-5-(trifluoromethyl)phenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b172605?utm_src=pdf-interest
https://www.benchchem.com/product/b172605?utm_src=pdf-body
https://www.benchchem.com/product/b172605?utm_src=pdf-body
https://www.benchchem.com/product/b172605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 102771-00-6 [1][2][3][4]

Molecular Formula C₇H₄F₃IO [1]

Molecular Weight 288.01 g/mol [1]

Appearance Powder or liquid [4]

Boiling Point 201.3°C at 760 mmHg [5]

Density 2.007 g/cm³ [5]

Purity Typically ≥98% [3]

Storage
Store in a cool, dark place

under an inert atmosphere.
[6]

SMILES OC1=CC(C(F)(F)F)=CC=C1I [2]

InChIKey
Data not available in search

results

Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the identification and characterization of 2-Iodo-5-
(trifluoromethyl)phenol. While specific spectra are not widely published, the expected

analytical data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR

Aromatic protons (3H) exhibiting complex

splitting patterns in the aromatic region (δ 7.0-

8.0 ppm). A broad singlet for the phenolic

hydroxyl proton (variable chemical shift, can be

exchanged with D₂O).

¹³C NMR

Signals for seven distinct carbon atoms. The

carbon bearing the CF₃ group will appear as a

quartet due to C-F coupling. Aromatic carbons

will be in the typical δ 110-160 ppm range.

¹⁹F NMR A singlet for the -CF₃ group.

IR Spectroscopy

A broad O-H stretching band around 3200-3600

cm⁻¹. C-O stretching around 1200-1260 cm⁻¹.

C-F stretching bands in the 1000-1350 cm⁻¹

region. Aromatic C=C stretching around 1450-

1600 cm⁻¹.

Mass Spectrometry (EI)

A molecular ion peak (M⁺) at m/z 288.

Characteristic fragmentation patterns include

the loss of iodine (M-127) and potentially the

trifluoromethyl group (M-69).

Experimental Protocols
Synthesis
A plausible synthetic route for 2-Iodo-5-(trifluoromethyl)phenol involves the electrophilic

iodination of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director, and the

hydroxyl group is an ortho-, para-director. Due to the strong activating and directing effect of

the hydroxyl group, iodination is expected to occur at the positions ortho and para to it.

Protocol: Synthesis of 2-Iodo-5-(trifluoromethyl)phenol

This protocol is adapted from the synthesis of the related isomer, 2-iodo-4-

(trifluoromethyl)phenol.[7]
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Dissolution: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent mixture, such as

tetrahydrofuran and water.

Addition of Reagents: Add sodium bicarbonate or sodium carbonate (1.1 eq.) to the solution,

followed by the portion-wise addition of iodine (1.1 eq.).

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Quenching: Upon completion, quench the excess iodine by adding a 5% aqueous solution of

sodium thiosulfate or thiourea until the dark color disappears.[7]

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl

acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude

product.[7]

Purification: Purify the crude product by column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes or petroleum ether/dichloromethane as the eluent, to

afford pure 2-Iodo-5-(trifluoromethyl)phenol.[7]
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Synthesis of 2-Iodo-5-(trifluoromethyl)phenol

3-(Trifluoromethyl)phenol

Reaction Mixture
(THF/Water, RT, 24h)

Iodine (I₂) + NaHCO₃

Quenching
(Na₂S₂O₃)

Workup & Extraction
(EtOAc)

Purification
(Column Chromatography)

2-Iodo-5-(trifluoromethyl)phenol

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Iodo-5-(trifluoromethyl)phenol.

Analytical Methods
Protocol: HPLC Analysis

This is a general protocol for the analysis of substituted phenols and can be optimized for 2-
Iodo-5-(trifluoromethyl)phenol.[8][9]
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Instrumentation: HPLC system with a UV detector.

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent

A).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve the sample in acetonitrile or the mobile phase at a

concentration of approximately 1 mg/mL.

Protocol: GC-MS Analysis

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

Column: A non-polar capillary column such as a DB-5ms or equivalent.

Carrier Gas: Helium.

Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and

ramping up to a high temperature (e.g., 280°C) to ensure the elution of the compound.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow

Crude or Pure Sample

Dissolve in Solvent
(e.g., Acetonitrile)

HPLC Analysis
(Purity Check)

GC-MS Analysis
(Impurity ID)

NMR Spectroscopy
(Structure Confirmation)

Characterization Data

Click to download full resolution via product page

Caption: General workflow for the analysis and characterization.

Reactivity and Stability
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such

as etherification and esterification. Its acidity is enhanced by the electron-withdrawing

trifluoromethyl group.

Aromatic Ring: The trifluoromethyl group deactivates the ring towards electrophilic

substitution, while the hydroxyl group is activating. The iodine atom can be substituted via

various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a

versatile building block.

Stability: The compound is generally stable under standard conditions. However, phenols

can be sensitive to oxidation, so storage under an inert atmosphere is recommended.

Trifluoromethylphenols may undergo aqueous defluorination under certain environmental

conditions.[10][11][12]
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Applications in Research and Drug Development
The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in medicinal

chemistry to enhance the pharmacological profile of drug candidates.[13] 2-Iodo-5-
(trifluoromethyl)phenol serves as a key intermediate in the synthesis of more complex

molecules with potential therapeutic applications.

Improved Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant

to metabolic degradation, which can increase the half-life of a drug.[13]

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule (Hansch π

value of +0.88), which can improve its ability to cross cell membranes and enhance its

bioavailability.[13]

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to

favorable interactions with biological targets, such as hydrogen bonding and electrostatic

interactions, thereby improving binding affinity and potency.[13][14]

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the

phenolic proton, influencing its ionization state at physiological pH.

Synthetic Handle: The iodine atom provides a reactive site for the introduction of further

molecular complexity through transition-metal-catalyzed cross-coupling reactions, allowing

for the synthesis of diverse compound libraries for drug discovery screening.

While specific biological activities or signaling pathways for 2-Iodo-5-(trifluoromethyl)phenol
are not extensively documented in the public domain, its structural motifs are present in various

biologically active compounds. For example, trifluoromethyl-substituted phenols are

investigated for a range of activities, including their potential as lampricides.[15]
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Role in Drug Discovery

2-Iodo-5-(trifluoromethyl)phenol
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Lead Compound
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Caption: Logical relationship in drug discovery applications.

Safety Information
As with all laboratory chemicals, 2-Iodo-5-(trifluoromethyl)phenol should be handled with

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information,

consult the material safety data sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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